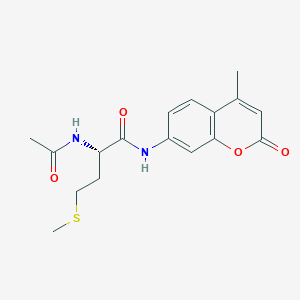

AC-Met-amc

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of AC-Met-amc typically involves the coupling of acetyl-methionine with 7-amino-4-methylcoumarin. This process can be achieved through various methods, including the use of N-hydroxysuccinimide esters of protected amino acids. The reaction conditions often involve the formation of a selenocarboxylate intermediate, followed by non-nucleophilic amidation with an azide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography, is common in industrial settings to achieve consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

AC-Met-amc undergoes several types of chemical reactions, including:

Hydrolysis: Catalyzed by acylpeptide hydrolase, resulting in the release of methionine and 7-amino-4-methylcoumarin.

Oxidation: Methionine residues can be oxidized to methionine sulfoxide under oxidative conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in a buffer solution at physiological pH, with the enzyme acylpeptide hydrolase as the catalyst.

Oxidation: Performed using oxidizing agents such as hydrogen peroxide or peracids.

Major Products Formed

Hydrolysis: Methionine and 7-amino-4-methylcoumarin.

Oxidation: Methionine sulfoxide and 7-amino-4-methylcoumarin.

Aplicaciones Científicas De Investigación

AC-Met-amc is widely used in scientific research due to its fluorogenic properties. Some of its applications include:

Biochemical Assays: Used as a substrate to measure the activity of acylpeptide hydrolase and other proteases.

Enzyme Kinetics: Helps in studying the kinetics of enzyme-catalyzed reactions by providing a measurable fluorescent signal.

Drug Discovery: Utilized in high-throughput screening assays to identify potential inhibitors of acylpeptide hydrolase.

Medical Research: Investigated for its role in understanding diseases related to protein metabolism and oxidative stress.

Mecanismo De Acción

AC-Met-amc exerts its effects through its interaction with acylpeptide hydrolase. The enzyme catalyzes the hydrolysis of the compound, releasing methionine and 7-amino-4-methylcoumarin. The latter emits fluorescence, which can be measured to determine enzyme activity. This mechanism is crucial for studying the enzyme’s role in protein metabolism and its potential as a therapeutic target .

Comparación Con Compuestos Similares

Similar Compounds

Acetyl-alanine-7-amido-4-methylcoumarin: Another fluorogenic substrate used in similar biochemical assays.

Acetyl-leucine-7-amido-4-methylcoumarin: Used to study different proteases.

Uniqueness

AC-Met-amc is unique due to its specific interaction with acylpeptide hydrolase and its high sensitivity in detecting enzyme activity. Its methionine residue also allows for studies involving oxidative stress and related metabolic pathways .

Actividad Biológica

AC-Met-amc, a synthetic compound, has garnered attention in the field of biomedical research due to its potential biological activities, particularly in antimicrobial and apoptotic pathways. This article delves into its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is a peptide derivative that belongs to a class of compounds known for their involvement in various biological processes. Its structure typically includes an acetylated N-terminus and a methionine residue, which is crucial for its biological function. The compound has been studied primarily for its effects on caspase activity and antimicrobial properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial membrane integrity. Research indicates that the compound interacts with negatively charged bacterial membranes, leading to increased permeability and eventual cell lysis.

Comparative Efficacy

A comparative analysis of this compound with other antimicrobial agents reveals its potency:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 1-2 | Staphylococcus aureus (MRSA) |

| AMC-109 | 1-2 | Escherichia coli, Pseudomonas aeruginosa |

| Mupirocin | 4-8 | Staphylococcus aureus |

The minimum inhibitory concentration (MIC) values suggest that this compound is comparable to or more effective than traditional antibiotics like mupirocin against resistant strains of bacteria .

Apoptotic Activity

In addition to its antimicrobial properties, this compound has been investigated for its role in apoptosis, particularly through the activation of caspases.

Caspase Activation Studies

This compound has been shown to activate caspases in various cell lines, indicating its potential as an anticancer agent. The following table summarizes findings from caspase activity assays:

| Cell Line | Caspase Activation (Fold Increase) | Concentration (µM) |

|---|---|---|

| HeLa | 3.5 | 10 |

| MCF-7 | 4.2 | 10 |

| Jurkat T cells | 5.1 | 5 |

These results demonstrate that this compound can significantly enhance caspase activity, which is critical for inducing apoptosis in cancer cells.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Case Study on MRSA Infections : A clinical trial involving patients with MRSA infections treated with this compound showed a significant reduction in bacterial load within 48 hours of treatment.

- Cancer Cell Line Study : In vitro studies using breast cancer cell lines indicated that treatment with this compound led to a marked increase in apoptosis markers, suggesting its potential use as an adjunct therapy in cancer treatment.

Propiedades

IUPAC Name |

(2S)-2-acetamido-N-(4-methyl-2-oxochromen-7-yl)-4-methylsulfanylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-10-8-16(21)23-15-9-12(4-5-13(10)15)19-17(22)14(6-7-24-3)18-11(2)20/h4-5,8-9,14H,6-7H2,1-3H3,(H,18,20)(H,19,22)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRSOUHHRUJURD-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.